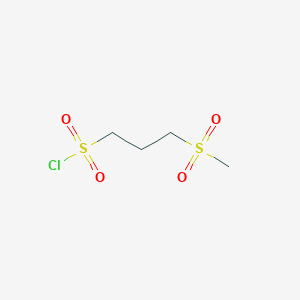
3-Bromo-4-chloroisopropylbenzene
Descripción general
Descripción
3-Bromo-4-chloroisopropylbenzene, also known as 2,6-dichlorobenzyl bromide, is a chemical compound that belongs to the class of organobromides. It is a colorless, volatile liquid with a sweet, aromatic odor. It is used in the synthesis of various organic compounds, such as pharmaceuticals and pesticides. It is also used as an intermediate in the production of dyes, fragrances, and other organic compounds.
Aplicaciones Científicas De Investigación
Halogenation Reactions and Catalysis
HCl-Catalyzed Photoreduction and Photosubstitution Reactions : Research by Wubbels, Snyder, and Coughlin (1988) demonstrates the HCl-catalyzed photoreduction of 4-bromonitrobenzene, which forms 4-chloronitrobenzene and other reduction products under specific conditions. This study highlights the potential for halogen exchange and reduction reactions in halogenated aromatic compounds, which could be relevant for compounds like 3-Bromo-4-chloroisopropylbenzene in synthetic chemistry applications (Wubbels, Snyder, & Coughlin, 1988).
Palladium-Catalyzed Reactions : Fitton and Rick (1971) explored the reactivity of halobenzenes towards oxidative addition to Pd(PPh3)4, finding a specific order of reactivity that is influenced by the presence of electron-donating or withdrawing groups. This study suggests that the electronic nature of halogen substituents on aromatic rings can significantly affect their reactivity in catalyzed reactions, which could be relevant for designing synthetic routes involving 3-Bromo-4-chloroisopropylbenzene (Fitton & Rick, 1971).
Ring Halogenation Techniques : Research on the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts by Bovonsombat and Mcnelis (1993) provides insights into methods for selectively introducing halogen atoms into aromatic compounds. Such techniques could be applicable for modifying or synthesizing compounds related to 3-Bromo-4-chloroisopropylbenzene (Bovonsombat & Mcnelis, 1993).
Synthetic Applications
Synthesis of Molecular Scaffolds : Wallace et al. (2005) reported the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from halomethylated intermediates, highlighting a versatile approach for creating complex molecular architectures from simpler halogenated precursors. This study underscores the utility of halogenated compounds in the construction of molecular scaffolds for chemical synthesis (Wallace et al., 2005).
Propiedades
IUPAC Name |
2-bromo-1-chloro-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFYXVTWMTRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523768.png)





![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride](/img/structure/B1523777.png)

![4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523781.png)
![2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid](/img/structure/B1523783.png)



